N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide (MK-0457) is a synthetic compound developed as a potent Aurora kinase inhibitor. [] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their overexpression has been linked to various types of cancer. [, ] MK-0457 has been studied extensively for its potential anticancer activity in various preclinical models.
The provided papers mainly focus on the biological activity of N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide (MK-0457) and its metabolic pathway. Specific chemical reactions involving this compound, beyond its metabolic transformations, are not detailed. []
N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide (MK-0457) exerts its biological activity by inhibiting Aurora kinases. [, ] Aurora kinases are essential regulators of mitosis, and their inhibition disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells.
The main scientific application of N-(4-((4-Chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide (MK-0457) explored in the provided papers is its potential as an anticancer agent. [, ] It has been studied in preclinical models for its ability to inhibit Aurora kinases and induce cell death in cancer cells. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7